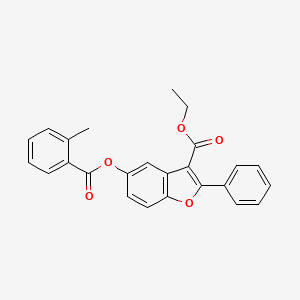![molecular formula C20H20Cl3N3O4S2 B11993858 2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11993858.png)
2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide is a complex organic compound with the molecular formula C20H20Cl3N3O4S2 and a molecular weight of 536.887 g/mol This compound is known for its unique structural features, which include a phenyl group, trichloroacetamide moiety, and a vinylsulfonyl aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Trichloroacetamide Moiety: This step involves the reaction of trichloroacetic acid with an appropriate amine to form the trichloroacetamide intermediate.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction using a phenyl halide.
Vinylsulfonyl Aniline Derivative Formation: The vinylsulfonyl aniline derivative is synthesized separately and then coupled with the trichloroacetamide intermediate through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity.
化学反応の分析
Types of Reactions
2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s vinylsulfonyl group is known to react with nucleophiles, which can lead to the inhibition of enzymes or other proteins. This interaction can disrupt cellular processes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 2-phenyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide
- 2-phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)acetamide
- 2-phenyl-N-(2,2,2-trichloro-1-(2-methoxy-5-nitro-phenylamino)-ethyl)-acetamide
Uniqueness
2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide is unique due to its vinylsulfonyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from similar compounds that may lack this functional group or have different substituents on the aromatic ring.
特性
分子式 |
C20H20Cl3N3O4S2 |
|---|---|
分子量 |
536.9 g/mol |
IUPAC名 |
2-phenyl-N-[2,2,2-trichloro-1-[(4-ethenylsulfonyl-2-methoxyphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C20H20Cl3N3O4S2/c1-3-32(28,29)14-9-10-15(16(12-14)30-2)24-19(31)26-18(20(21,22)23)25-17(27)11-13-7-5-4-6-8-13/h3-10,12,18H,1,11H2,2H3,(H,25,27)(H2,24,26,31) |
InChIキー |
VOJMFOMLSGHAIH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C=C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


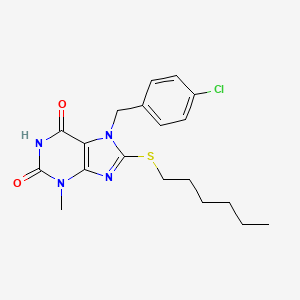
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11993789.png)
![3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B11993799.png)
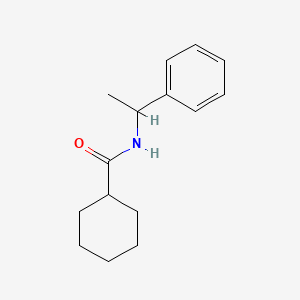
![9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993804.png)
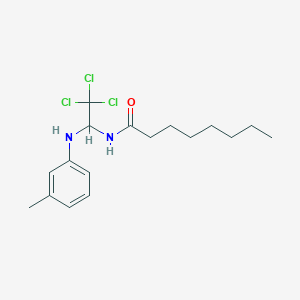


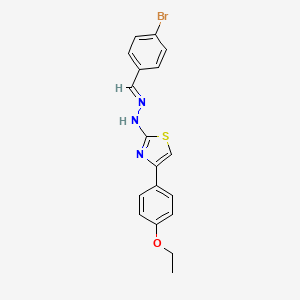

![2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11993836.png)

